molecular formula C14H11ClN2O2S2 B13010447 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13010447
M. Wt: 338.8 g/mol
InChI Key: ZPAZADATRMNTLO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethylsulfonyl group, and a thioxo group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then reacted with sulfur and ammonium acetate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C14H11ClN2O2S2

Molecular Weight

338.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-ethylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H11ClN2O2S2/c1-2-21(18,19)12-8-17-14(20)11(7-16)13(12)9-3-5-10(15)6-4-9/h3-6,8H,2H2,1H3,(H,17,20)

InChI Key

ZPAZADATRMNTLO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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